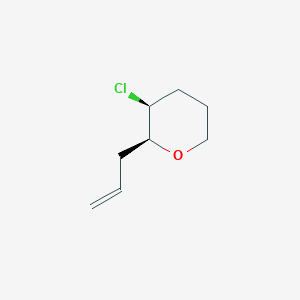
(2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane is an organic compound characterized by its unique structure, which includes a chloro substituent and an oxane ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane typically involves the reaction of a suitable precursor with a chlorinating agent under controlled conditions. One common method includes the use of allyl alcohol and a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove the chloro group or to hydrogenate the allyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of dechlorinated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the allyl group can undergo oxidation or reduction, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-3-Bromo-2-(prop-2-en-1-yl)oxane: Similar structure but with a bromo substituent.
(2S,3S)-3-Iodo-2-(prop-2-en-1-yl)oxane: Similar structure but with an iodo substituent.
(2S,3S)-3-Fluoro-2-(prop-2-en-1-yl)oxane: Similar structure but with a fluoro substituent.
Uniqueness
(2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane is unique due to its specific reactivity profile, which is influenced by the chloro substituent. This makes it particularly useful in certain synthetic applications where selective reactions are required.
Eigenschaften
CAS-Nummer |
90162-76-8 |
|---|---|
Molekularformel |
C8H13ClO |
Molekulargewicht |
160.64 g/mol |
IUPAC-Name |
(2S,3S)-3-chloro-2-prop-2-enyloxane |
InChI |
InChI=1S/C8H13ClO/c1-2-4-8-7(9)5-3-6-10-8/h2,7-8H,1,3-6H2/t7-,8-/m0/s1 |
InChI-Schlüssel |
PGBDYDQOLXWEQC-YUMQZZPRSA-N |
Isomerische SMILES |
C=CC[C@H]1[C@H](CCCO1)Cl |
Kanonische SMILES |
C=CCC1C(CCCO1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)
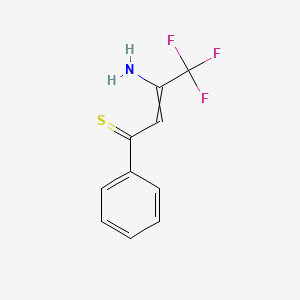

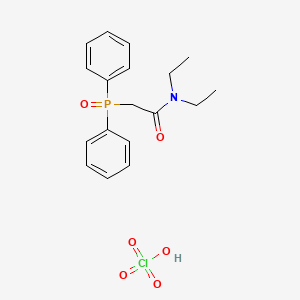

![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)
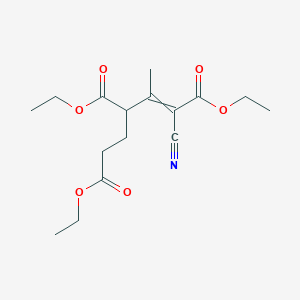
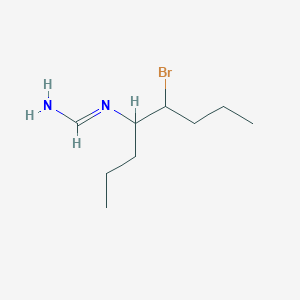
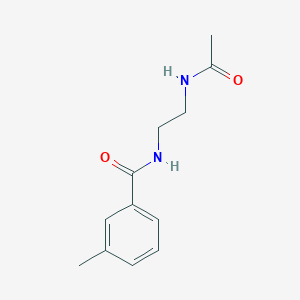

![N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14353587.png)
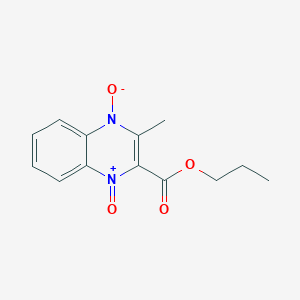
![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate](/img/structure/B14353602.png)
